4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyrimidine and piperidine rings in its structure makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can be reacted with a halogenated pyrimidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrimidine derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the design of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-[(piperidin-4-yl)methoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-methyl-6-[(piperidin-4-yl)methoxy]quinoline: Contains a quinoline ring, which is a fused bicyclic structure.
4-methyl-6-[(piperidin-4-yl)methoxy]benzene: Features a benzene ring, which lacks the nitrogen atoms present in pyrimidine.
Uniqueness
The uniqueness of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine lies in its combination of the pyrimidine and piperidine rings, which provides a versatile scaffold for drug design. The presence of nitrogen atoms in the pyrimidine ring allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
4-methyl-6-(piperidin-4-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJVSOLIRALTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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